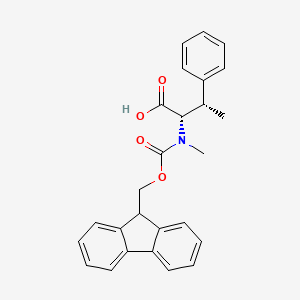
Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. This compound is of significant interest in the field of organic chemistry due to its role in the synthesis of complex peptides and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid typically involves the protection of the amino group using the Fmoc group. The process begins with the starting amino acid, which undergoes a series of reactions to introduce the Fmoc group. Common reagents used in this process include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and a base such as sodium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of flow microreactor systems has also been explored to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Deprotection: The major product is the free amino acid.
Coupling: The major products are peptides with the desired sequence.
Substitution: The major products are substituted amino acids with various functional groups.
科学研究应用
Chemistry
In chemistry, Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of peptides and proteins. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
In medicine, this compound is used in the synthesis of peptide-based drugs, which have applications in treating various diseases, including cancer, diabetes, and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery, tissue engineering, and diagnostics.
作用机制
The mechanism of action of Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound’s effects are exerted through the formation of peptide bonds with other amino acids, leading to the synthesis of peptides and proteins with specific sequences and functions .
相似化合物的比较
Similar Compounds
- Fmoc-(2S,3S)-2-(methylamino)-3-phenylpropanoic acid
- Fmoc-(2S,3S)-2-(methylamino)-3-phenylbutanoic acid
- Fmoc-(2S,3S)-2-(methylamino)-3-phenylpentanoic acid
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Fmoc protecting group. This combination allows for the selective synthesis of peptides with defined sequences and structures. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability during peptide synthesis .
属性
分子式 |
C26H25NO4 |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
(2S,3S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C26H25NO4/c1-17(18-10-4-3-5-11-18)24(25(28)29)27(2)26(30)31-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,17,23-24H,16H2,1-2H3,(H,28,29)/t17-,24-/m0/s1 |
InChI 键 |
OKWYVNKGSUSIRR-XDHUDOTRSA-N |
手性 SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
规范 SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















